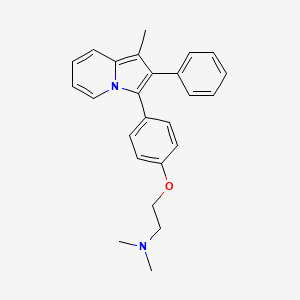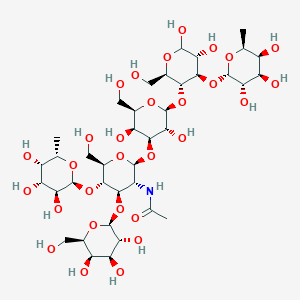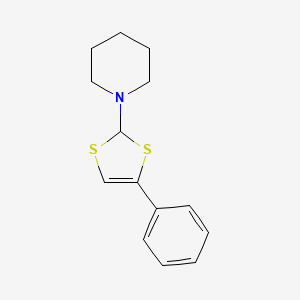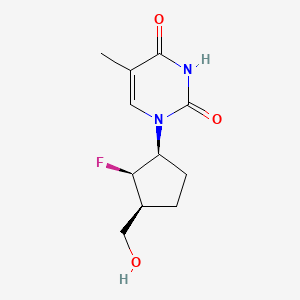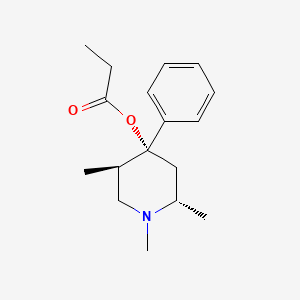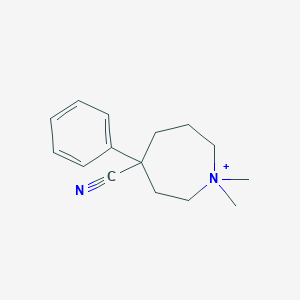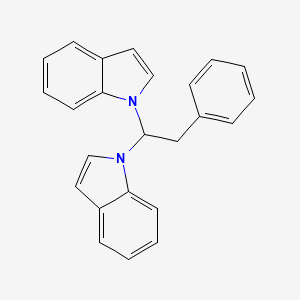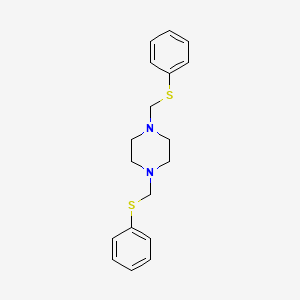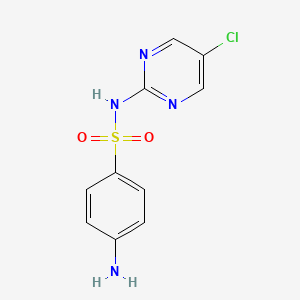
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- is a complex heterocyclic compound. It belongs to the class of thienotriazolodiazepines, which are known for their diverse pharmacological activities. This compound is characterized by its unique structure, which combines a thieno ring, a triazolo ring, and a diazepine ring, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- typically involves multi-step reactions. One common synthetic route starts with the formation of the thieno ring, followed by the introduction of the triazolo and diazepine rings through cyclization reactions. The final steps often involve the bromination and chlorination of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the cyclization and halogenation reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated diazepine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may interact with enzymes or receptors, making it a candidate for drug discovery.
Medicine
Medicinally, compounds of this class are investigated for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- involves its interaction with specific molecular targets. It is believed to bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etizolam: A thienodiazepine derivative used for its anxiolytic and sedative properties.
Flubrotizolam: Another thienotriazolodiazepine with potent sedative effects.
Uniqueness
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- is unique due to its specific substitution pattern and the combination of bromine and chlorine atoms on the phenyl ring. This structural uniqueness may confer distinct pharmacological properties compared to other similar compounds.
This compound’s unique structure and diverse potential applications make it a valuable subject of study in various scientific fields
Propriétés
Numéro CAS |
62551-41-1 |
|---|---|
Formule moléculaire |
C15H10BrClN4OS |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
[4-bromo-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol |
InChI |
InChI=1S/C15H10BrClN4OS/c16-11-5-9-14(8-3-1-2-4-10(8)17)18-6-12-19-20-13(7-22)21(12)15(9)23-11/h1-5,22H,6-7H2 |
Clé InChI |
SCENUYIFDLIXIB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NN=C(N2C3=C(C=C(S3)Br)C(=N1)C4=CC=CC=C4Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)

